Adenine, 9-benzyl-N,N-dimethyl-
Overview
Description
Adenine, 9-benzyl-N,N-dimethyl- is a chemical compound that belongs to the class of adenine derivatives. It possesses unique properties that make it valuable in various scientific research fields. This compound is known for its structural similarity to adenine, a purine base that forms a component of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenine, 9-benzyl-N,N-dimethyl- typically involves the alkylation of adenine using benzylic halides under basic conditions. This reaction is often carried out in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in the presence of a base such as sodium hydride (NaH), sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) . The reaction conditions need to be carefully controlled to avoid side reactions and ensure high yields.
Industrial Production Methods
Industrial production methods for adenine derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of protecting groups is common to prevent unwanted side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions
Adenine, 9-benzyl-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the adenine core.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and bases like NaH, NaOH, KOH, or K2CO3 are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation reactions typically yield N9-alkylated adenine derivatives .
Scientific Research Applications
Adenine, 9-benzyl-N,N-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a model compound for nucleic acid research.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anti-inflammatory activities.
Industry: Utilized in the production of various chemical products and as a research tool in the development of new materials.
Mechanism of Action
The mechanism of action of adenine, 9-benzyl-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and nucleic acids. It can form adenosine derivatives, which play crucial roles in cellular metabolism and signaling pathways . The compound’s effects are mediated through its binding to specific molecular targets, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
9-Benzyladenine: A closely related compound with similar structural features and biological activities.
N6-Benzyladenine: Another adenine derivative used in plant growth regulation and other applications.
Uniqueness
Adenine, 9-benzyl-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9-benzyl-N,N-dimethylpurin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-18(2)13-12-14(16-9-15-13)19(10-17-12)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNWNSRTWCNNOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212703 | |
Record name | Adenine, 9-benzyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-42-9 | |
Record name | 9-Benzyl-6-dimethylaminopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6332-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenine, 9-benzyl-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC25723 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adenine, 9-benzyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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